Garenoxacin mesylate

Description

Historical Context of Quinolone Antibiotic Development and the Emergence of Garenoxacin (B1674628) Mesylate

The history of quinolone antibiotics began in the early 1960s with the discovery of nalidixic acid, which emerged as a byproduct during the synthesis of chloroquine (B1663885) wikipedia.orgnih.govresearchgate.net. Nalidixic acid, while considered the first quinolone drug, had a narrow spectrum primarily targeting Gram-negative bacteria and was mainly used for urinary tract infections wikipedia.orginfectweb.comnih.gov. Subsequent research and chemical modifications led to the development of newer generations of quinolones with expanded antibacterial activity. The introduction of a fluorine atom at the C-6 position resulted in the fluoroquinolones, which demonstrated enhanced potency and a broader spectrum encompassing some Gram-positive bacteria wikipedia.orginfectweb.com.

Garenoxacin mesylate, also known by its code numbers BMS-284756 and T-3811, was discovered by Toyama Chemical Co., Ltd. in Japan medkoo.comwikipedia.org. It represents a later development in the quinolone class, distinguished by its structural characteristics.

Academic Significance of Des-Fluoro(6) Quinolones in Antimicrobial Chemotherapy

This compound is notable for being a des-fluoro(6) quinolone, meaning it lacks the fluorine atom at the C-6 position that is characteristic of most later-generation fluoroquinolones medkoo.comnii.ac.jptargetmol.comsmolecule.comresearchgate.netasm.org. This structural difference is academically significant because the fluorine atom at C-6 was initially believed to be essential for the enhanced antibacterial activity of fluoroquinolones wikipedia.orgasm.orgnih.gov. The development of active quinolones without this fluorine atom, such as garenoxacin, demonstrated that potent antimicrobial activity could be achieved through alternative structural modifications wikipedia.orgasm.org.

This finding has implications for the design and synthesis of future quinolone antibiotics, suggesting that the C-6 fluorine is not a mandatory requirement for broad-spectrum activity and potency. Research into des-fluoro(6) quinolones like garenoxacin contributes to a deeper understanding of the structure-activity relationships within the quinolone class and provides alternative avenues for developing new agents with potentially altered pharmacological and toxicological profiles asm.orgnih.gov.

Overview of this compound's Role in Addressing Resistant Bacterial Pathogens

One of the primary drivers for the research and development of new antibiotics is the increasing prevalence of bacterial resistance to existing drugs. This compound has been investigated for its activity against a wide spectrum of bacterial infections, including those caused by resistant strains medkoo.comtargetmol.comsmolecule.compatsnap.commedchemexpress.com.

Garenoxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication, transcription, and repair nih.govnii.ac.jpsmolecule.compatsnap.compatsnap.comeuropa.eu. This dual targeting mechanism is a common feature of many quinolones and contributes to their bactericidal activity nih.govpatsnap.compatsnap.com. The binding of garenoxacin to the DNA-enzyme complex stabilizes transient DNA breaks, leading to the accumulation of DNA damage and ultimately bacterial cell death patsnap.com.

Studies have explored the efficacy of garenoxacin against common respiratory pathogens, including strains resistant to other antibiotics such as penicillin-resistant Streptococcus pneumoniae nii.ac.jpnih.govresearchgate.net. Research findings have indicated potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as atypical pathogens medkoo.comtargetmol.compatsnap.commedchemexpress.compatsnap.com. The activity against resistant strains, particularly Streptococcus pneumoniae and Staphylococcus aureus, has been a key focus of research into this compound nii.ac.jpresearchgate.netasm.orgmedchemexpress.comresearchgate.net.

The potential for garenoxacin to address treatment-resistant bacterial infections has been a significant aspect of its study, aiming to broaden the available options for clinicians facing challenging resistant pathogens patsnap.comnih.gov.

Detailed Research Findings

Research into this compound has provided detailed findings regarding its in vitro activity and efficacy in experimental models and clinical studies.

In vitro studies have demonstrated garenoxacin's potent activity against various bacterial species. For instance, studies have shown low minimum inhibitory concentrations (MICs) against key respiratory pathogens. nii.ac.jpnih.govresearchgate.net

| Bacterial Species | Eradication Rate (%) | Source |

|---|---|---|

| Staphylococcus aureus | 90.9 | nih.govresearchgate.net |

| Streptococcus pneumoniae | 99.2 | nih.govresearchgate.net |

| Haemophilus influenzae | 98.2 | nih.govresearchgate.net |

| Moraxella catarrhalis | 96.6 | nih.govresearchgate.net |

| Penicillin-resistant S. pneumoniae | 100 | nih.govresearchgate.net |

| Beta-lactamase-negative ampicillin-resistant H. influenzae | 100 | nih.govresearchgate.net |

| Beta-lactamase-positive H. influenzae | 100 | nih.govresearchgate.net |

| Beta-lactamase-positive M. catarrhalis | 96.2 | nih.govresearchgate.net |

| Streptococcus pneumoniae (postmarketing surveillance) | 98.5 | nii.ac.jp |

| Haemophilus influenzae (postmarketing surveillance) | 100 | nii.ac.jp |

Research has also investigated the pharmacokinetic profile of garenoxacin, noting favorable characteristics such as good tissue penetration nii.ac.jpnih.govresearchgate.net. Studies have shown that garenoxacin concentrations in plasma and tissues can exceed the MIC90 of major causative pathogens nih.govresearchgate.net. The trough concentration (Cmin) in plasma has been reported to be higher than the mutant prevention concentration, suggesting a potential to limit the selection of resistant strains during treatment nih.govresearchgate.net.

Studies have also explored the activity of garenoxacin against intracellular pathogens, demonstrating its penetration into macrophages and ability to kill intracellular bacteria like Staphylococcus aureus oup.com.

| Compound | Intracellular Penetration (C/E ratio) | Source |

|---|---|---|

| Garenoxacin | Good uptake | oup.com |

| Ciprofloxacin (B1669076) | c. 5–10 | oup.com |

Note: C/E ratio refers to the ratio of cellular to extracellular concentration.

Research comparing garenoxacin to other quinolones in animal models has also been conducted. For instance, studies in immature rats investigating chondrotoxicity showed that garenoxacin did not induce cartilage lesions at certain doses, unlike ofloxacin, suggesting a potentially more favorable profile in this regard nih.govasm.org.

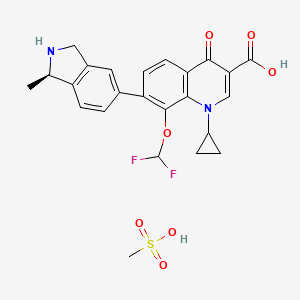

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-cyclopropyl-8-(difluoromethoxy)-7-[(1R)-1-methyl-2,3-dihydro-1H-isoindol-5-yl]-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20F2N2O4.CH4O3S/c1-11-15-5-2-12(8-13(15)9-26-11)16-6-7-17-19(21(16)31-23(24)25)27(14-3-4-14)10-18(20(17)28)22(29)30;1-5(2,3)4/h2,5-8,10-11,14,23,26H,3-4,9H2,1H3,(H,29,30);1H3,(H,2,3,4)/t11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPHLDCUEQOTSAD-RFVHGSKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(CN1)C=C(C=C2)C3=C(C4=C(C=C3)C(=O)C(=CN4C5CC5)C(=O)O)OC(F)F.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C2=C(CN1)C=C(C=C2)C3=C(C4=C(C=C3)C(=O)C(=CN4C5CC5)C(=O)O)OC(F)F.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24F2N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

194804-75-6 (Garenoxacin) | |

| Record name | Garenoxacin mesylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223652822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4058732 | |

| Record name | Garenoxacin mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223652-82-2 | |

| Record name | Garenoxacin mesylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=223652-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Garenoxacin mesylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223652822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Garenoxacin mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GARENOXACIN MESYLATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/437ZKU48CF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Research of Garenoxacin Mesylate S Antimicrobial Action

Elucidation of Dual-Targeting Inhibition of Bacterial Type II Topoisomerases

Garenoxacin's antimicrobial activity stems from its ability to inhibit both bacterial DNA gyrase and topoisomerase IV. patsnap.comncats.iopatsnap.comnii.ac.jpjiaci.org While the primary target of fluoroquinolones can vary between bacterial species, with gyrase often being the primary target in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria, garenoxacin (B1674628) demonstrates significant activity against both enzymes. nih.govmdpi.com

Inhibition of Bacterial DNA Gyrase

Bacterial DNA gyrase is a type II topoisomerase responsible for introducing negative supercoils into bacterial DNA, a process vital for relieving torsional stress that arises during DNA replication and transcription. patsnap.commdpi.com Garenoxacin inhibits the supercoiling activity of DNA gyrase. nih.gov Studies have shown that garenoxacin has potent inhibitory activity against DNA gyrase from various bacteria, including Mycoplasma pneumoniae and Staphylococcus aureus. medchemexpress.comnih.govnih.gov For instance, garenoxacin showed more potent inhibitory activity against M. pneumoniae DNA gyrase compared to other quinolones tested, with a mean IC50 of 2.5 mg/L. nih.gov In S. aureus, garenoxacin demonstrated an IC50 of 1.25 μg/mL for gyrase inhibition. medchemexpress.comnih.gov

Inhibition of Bacterial Topoisomerase IV

Topoisomerase IV, another bacterial type II topoisomerase, plays a crucial role in the decatenation (separation) of replicated bacterial chromosomes. patsnap.com Inhibition of this enzyme prevents the proper segregation of daughter chromosomes after DNA replication. Garenoxacin also effectively inhibits bacterial topoisomerase IV. medchemexpress.comnih.govmedchemexpress.com Research in S. aureus indicates that garenoxacin inhibits topoisomerase IV with an IC50 ranging from 1.25 to 2.5 μg/mL. medchemexpress.comnih.gov While its activity against topoisomerase IV in S. aureus was found to be twofold greater than that of ciprofloxacin (B1669076), its activity against gyrase was tenfold greater in the same organism. nih.govnih.gov

Below is a table summarizing the inhibitory concentrations (IC50) of garenoxacin against S. aureus DNA gyrase and topoisomerase IV:

| Target Enzyme | IC50 (μg/mL) | Bacterial Species | Source |

| DNA Gyrase | 1.25 | S. aureus | medchemexpress.comnih.gov |

| Topoisomerase IV | 1.25 to 2.5 | S. aureus | medchemexpress.comnih.gov |

Molecular Interactions with DNA-Enzyme Complexes

Quinolones, including garenoxacin, exert their inhibitory effect by binding to the complex formed by the bacterial topoisomerase enzyme and DNA. patsnap.comjiaci.org This binding stabilizes the transient breaks that the enzymes introduce into the DNA strands during their normal catalytic cycle. patsnap.com By preventing the resealing of these breaks, garenoxacin leads to the accumulation of lethal DNA damage. patsnap.com Structural and biochemical studies of fluoroquinolone binding to topoisomerase IV suggest a critical interaction involving a metal-ion bridge, which involves specific amino acid residues (an invariant Ser/Thr and Asp/Glu) in the GyrA and ParC/GrlA subunits of DNA gyrase and topoisomerase IV, respectively. acs.org While specific detailed molecular interaction data for garenoxacin were not extensively found in the provided snippets beyond this general mechanism, the stabilization of the cleaved DNA-enzyme complex is the fundamental interaction leading to its effect.

Downstream Effects on Bacterial DNA Replication and Cell Viability

The inhibition of DNA gyrase and topoisomerase IV by garenoxacin has profound downstream effects on bacterial cellular processes, primarily disrupting DNA replication. patsnap.compatsnap.com The stabilized DNA-enzyme complexes act as roadblocks for the replication machinery, leading to stalled replication forks and ultimately DNA fragmentation. patsnap.com This extensive DNA damage triggers bacterial cell death, resulting in a bactericidal effect. patsnap.com Studies have demonstrated the impact of garenoxacin on bacterial viability. For example, garenoxacin inhibited Mycoplasma and Ureaplasma species with low MIC90 values. medchemexpress.commedchemexpress.combiomart.cn Against S. aureus, garenoxacin inhibited both wild-type and mutant strains. medchemexpress.commedchemexpress.combiomart.cn In a mouse pneumonia model, garenoxacin significantly reduced viable cell counts in the lungs. medchemexpress.commedchemexpress.combiomart.cn The bactericidal activity of garenoxacin has also been observed against Haemophilus influenzae biofilms, leading to a significant reduction in viable cells and transformation of biofilm matrices. nih.gov

The dual targeting of essential bacterial enzymes contributes to garenoxacin's potent bactericidal activity and can also influence the development of resistance. patsnap.comnih.gov A single mutation in either topoisomerase IV or gyrase resulted in only a modest increase in the minimum inhibitory concentration (MIC) of garenoxacin in S. aureus, whereas mutations in both loci led to a substantial increase in resistance. nih.govnih.govresearchgate.netresearchgate.net This suggests that simultaneous mutations in both targets are generally required for high-level resistance to garenoxacin, highlighting the advantage of its dual-targeting mechanism in potentially reducing the frequency of resistance development compared to agents targeting only one enzyme. nih.gov

Comprehensive Analysis of Antimicrobial Spectrum and Potency

In Vitro Susceptibility and Minimum Inhibitory Concentration (MIC) Studies

In vitro susceptibility testing is a crucial step in understanding the potential effectiveness of an antimicrobial agent. MIC studies determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. aminer.cnnih.gov Garenoxacin (B1674628) mesylate has been subjected to numerous such studies to define its potency against a range of bacterial pathogens. researchgate.netnih.gov

Garenoxacin mesylate exhibits potent activity against a variety of Gram-positive bacteria, including those that have developed resistance to other antimicrobial agents. researchgate.netresearchgate.netnih.gov

This compound shows potent in vitro activity against Staphylococcus aureus, encompassing both methicillin-susceptible S. aureus (MSSA) and methicillin-resistant S. aureus (MRSA) strains. nih.govaminer.cnnih.govresearchgate.net Studies have reported low MIC values for garenoxacin against MSSA isolates. nih.govaminer.cn For MRSA strains, while MICs can be slightly higher than for MSSA, garenoxacin generally maintains potent activity compared to other quinolones. nih.govaminer.cnnih.govresearchgate.net For instance, one study reported MIC90 values of 0.03 mg/L for MSSA and 2 mg/L for MRSA. nih.gov Another study indicated that garenoxacin was significantly more potent than ciprofloxacin (B1669076) against ciprofloxacin-susceptible S. aureus isolates, including some MRSA. aminer.cn

This compound demonstrates excellent activity against Streptococcus pneumoniae, including strains resistant to penicillin and other quinolones. researchgate.netresearchgate.netnih.govnih.govresearchgate.netnih.govchemotherapy.or.jp MIC values for garenoxacin against susceptible S. pneumoniae isolates are generally low. researchgate.netnih.gov Notably, garenoxacin has shown potent activity against penicillin-resistant S. pneumoniae (PRSP). researchgate.netresearchgate.netnih.govresearchgate.net Its activity against quinolone-resistant S. pneumoniae strains with mutations in the quinolone resistance-determining regions (QRDRs) of DNA gyrase and/or topoisomerase IV has also been evaluated. nih.govnih.gov While MICs can increase with the accumulation of mutations, garenoxacin often maintains clinically relevant activity against strains with certain resistance mechanisms, sometimes exhibiting greater potency than other quinolones against such resistant isolates. nih.govresearchgate.netnih.govchemotherapy.or.jp One study found garenoxacin to be among the most potent quinolones against S. pneumoniae, including wild-type and mutant populations, with MIC90 values ≤ 0.12 mg/L for all pneumococci tested, irrespective of macrolide resistance. jmilabs.comnih.gov

This compound is also effective against Streptococcus pyogenes. researchgate.netnih.gov In vitro studies have shown favorable MIC values for garenoxacin against S. pyogenes isolates. nih.gov One study reported that 90% of S. pyogenes isolates were inhibited at garenoxacin concentrations of 0.25 mg/L, with its activity not being influenced by macrolide susceptibility. nih.gov

This compound also exhibits activity against various Gram-negative bacteria. researchgate.netresearchgate.netmedchemexpress.com

This compound demonstrates excellent activity against Haemophilus influenzae, including beta-lactamase negative/positive ampicillin-resistant strains. researchgate.netresearchgate.netnih.govnih.govresearchgate.net Studies have reported low MIC values for garenoxacin against H. influenzae. researchgate.netnih.govnih.govresearchgate.net Garenoxacin has shown similar or greater potency compared to other quinolones against H. influenzae isolates with varying degrees of fluoroquinolone susceptibility, including those with mutations in QRDRs. nih.govresearchgate.net One study reported an MIC90 of ≤ 0.03 mg/L for H. influenzae. jmilabs.comnih.gov

Here is a summary of representative in vitro susceptibility data for this compound:

| Bacterial Species | Strain Type | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Source |

| Staphylococcus aureus | MSSA | 0.0128 - 4.0 | - | 0.03 | medchemexpress.comnih.gov |

| Staphylococcus aureus | MRSA | 0.04 - 4.8 | 0.8 - 1.2 | 2.0 - 3.2 | nih.govaminer.cn |

| Streptococcus pneumoniae | Susceptible Clinical Isolates | 0.03 - 0.25 | - | 0.12 | nih.govnih.gov |

| Streptococcus pneumoniae | Penicillin-Resistant | - | - | 0.12 | researchgate.netresearchgate.netnih.gov |

| Streptococcus pneumoniae | Quinolone-Resistant (various mutations) | Increased MICs | - | Varies | nih.govnih.gov |

| Streptococcus pyogenes | - | - | - | 0.25 | nih.gov |

| Haemophilus influenzae | Overall | 0.03 - 32 | 0.06 | ≤ 0.03 - 16.0 | nih.govnih.govresearchgate.net |

| Haemophilus influenzae | Beta-Lactamase Negative/Positive Ampicillin-Resistant | - | - | ≤ 0.03 | researchgate.netnih.gov |

Gram-Negative Bacterial Pathogens

Moraxella catarrhalis

This compound demonstrates potent in vitro activity against Moraxella catarrhalis, a common bacterial pathogen implicated in respiratory tract infections. smolecule.comresearchgate.netresearchgate.netkarger.comresearchgate.netresearchgate.net Studies conducted as part of the SENTRY Antimicrobial Surveillance Program (1999-2001) assessed the potency of garenoxacin against a large collection of community-acquired respiratory tract infection isolates from North America. researchgate.netnih.gov Against M. catarrhalis, garenoxacin exhibited low MIC90 values, reported as ≤0.06 µg/mL. researchgate.netnih.gov This activity was found to be comparable to that of other quinolones tested, with the exception of moxifloxacin (B1663623), which was reported to be at least twofold less potent against M. catarrhalis. researchgate.netnih.gov Clinical studies have also indicated high bacterial eradication rates for M. catarrhalis following treatment with this compound, including against beta-lactamase-positive strains. researchgate.netkarger.com

Klebsiella pneumoniae

Klebsiella pneumoniae, a Gram-negative bacterium often associated with respiratory and urinary tract infections, is also susceptible to the activity of this compound. researchgate.netresearchgate.netkarger.comnih.gov In vitro studies have determined the minimum inhibitory concentrations (MICs) required to inhibit the growth of K. pneumoniae. The MIC90 values for garenoxacin against Klebsiella pneumoniae have been reported to range, for instance, at 1.56 µg/mL in some evaluations, and were noted as being comparable to those of other quinolones tested against this pathogen. researchgate.net Another study indicated an MIC90 of 0.5 µg/mL against K. pneumoniae. researchgate.net Garenoxacin has been shown to reduce viable cell counts of Klebsiella pneumoniae in experimental models. nih.gov

Atypical and Fastidious Pathogens

This compound is recognized for its potent activity against atypical and fastidious pathogens, which are frequent causes of respiratory infections, particularly community-acquired pneumonia. smolecule.comchemsrc.commedchemexpress.comglpbio.comchemsrc.compatsnap.comworldwidejournals.comresearchgate.netresearchgate.netresearchgate.netnih.govtargetmol.comncats.iobinasss.sa.crresearchgate.net This activity is a significant characteristic distinguishing newer quinolones like garenoxacin. nih.gov The following subsections detail its efficacy against specific organisms within this group.

Chlamydia Species and Chlamydophila pneumoniae

This compound exhibits potent antichlamydial activity against various Chlamydia species, including Chlamydia pneumoniae, Chlamydia trachomatis, and Chlamydia psittaci. researchgate.netresearchgate.netresearchgate.netncats.iopmda.go.jpnih.govnih.govnih.govresearchgate.netnii.ac.jpnih.gov In vitro studies have consistently shown very low MIC values for garenoxacin against C. pneumoniae. For instance, MICs ranging from 0.002 to 0.008 µg/mL have been reported for C. pneumoniae. researchgate.netnii.ac.jp The MIC at which 90% of isolates were inhibited (MIC90) and the minimal bactericidal concentration at which 90% of isolates were killed (MBC90) for garenoxacin against C. pneumoniae have been reported as low as 0.03 µg/mL. nih.gov Garenoxacin has demonstrated superior activity against C. pneumoniae compared to some other quinolones, being reported as 32-fold more active than levofloxacin (B1675101) in one study. researchgate.netnih.gov Against Chlamydia trachomatis, garenoxacin has also shown potent activity, with MICs ranging from 0.007 to 0.03 mg/L and identical MBCs within this range. nih.gov Its activity against C. trachomatis has been found to be the most potent among several tested quinolones and azithromycin. nih.govresearchgate.net Garenoxacin's inhibitory activity against the DNA gyrase of C. trachomatis is considered potent. nih.gov

Mycoplasma pneumoniae

This compound is highly active against Mycoplasma pneumoniae, a common cause of atypical pneumonia. medchemexpress.comresearchgate.netresearchgate.netresearchgate.netnih.govncats.iobinasss.sa.crpmda.go.jpnii.ac.jpnih.govnih.govmedchemexpress.comnii.ac.jpjmilabs.com Studies evaluating the in vitro susceptibilities of M. pneumoniae isolates have shown very low MIC and MIC90 values for garenoxacin. The MIC90 for M. pneumoniae has been consistently reported around 0.031 µg/mL. medchemexpress.comresearchgate.netpmda.go.jpnii.ac.jpnih.govmedchemexpress.com Garenoxacin has demonstrated greater potency against M. pneumoniae compared to several other antibiotics, including moxifloxacin, sparfloxacin, doxycycline, levofloxacin, and ciprofloxacin. nih.govnih.gov For instance, its MIC90 was reported to be 4-fold less than moxifloxacin and 32-fold less than levofloxacin in one study. nih.gov Garenoxacin has also shown potent activity against macrolide-resistant strains of M. pneumoniae. nih.gov Garenoxacin exhibits bactericidal activity against M. pneumoniae. nih.govnih.gov

Legionella Species and Legionella pneumophila

This compound is active against Legionella species, including Legionella pneumophila, the primary causative agent of Legionnaires' disease. researchgate.netresearchgate.netncats.iopmda.go.jpnii.ac.jpnih.govijbcp.comnih.gov In vitro studies have reported low MIC values for garenoxacin against Legionella species, ranging from 0.0039 to 0.0313 µg/mL. ncats.iopmda.go.jp The MIC90 of garenoxacin against Legionella pneumophila has been reported to be the same as that of gatifloxacin (B573) and more potent than that of other tested quinolones. researchgate.netnii.ac.jp Garenoxacin is considered among the most potent drugs against clinical isolates of Legionella pneumophila, alongside levofloxacin and rifampicin. nih.gov

Ureaplasma Species

Ureaplasma species are also susceptible to the antimicrobial activity of this compound. medchemexpress.comglpbio.comchemsrc.comnih.govtargetmol.comnih.govmedchemexpress.com In vitro susceptibility testing against various Ureaplasma sp. isolates has determined the potency of garenoxacin. The MIC90 for Ureaplasma spp. has been reported as 0.25 µg/mL. medchemexpress.comnih.govmedchemexpress.com This MIC90 value was found to be equivalent to those of moxifloxacin and doxycycline, while being lower than those of levofloxacin, sparfloxacin, azithromycin, and ciprofloxacin. nih.gov Garenoxacin has demonstrated bactericidal activity against Ureaplasma species. nih.govnih.gov

Here is a summary of in vitro susceptibility data for this compound against selected pathogens:

| Pathogen | MIC Range (µg/mL) | MIC90 (µg/mL) | References |

| Moraxella catarrhalis | - | ≤0.06 | researchgate.netnih.gov |

| Klebsiella pneumoniae | - | 0.5 - 1.56 | researchgate.netresearchgate.net |

| Chlamydia pneumoniae | 0.002 - 0.03 | 0.03 | researchgate.netncats.iopmda.go.jpnih.govnih.gov |

| Chlamydia trachomatis | 0.007 - 0.03 | - | nih.gov |

| Chlamydia psittaci | 0.002 | - | ncats.iopmda.go.jp |

| Mycoplasma pneumoniae | 0.016 - 0.031 | 0.031 | researchgate.netncats.iopmda.go.jpnih.govnih.govmedchemexpress.com |

| Legionella spp. | 0.0039 - 0.0313 | - | ncats.iopmda.go.jp |

| Legionella pneumophila | - | Comparable to gatifloxacin | researchgate.netnii.ac.jp |

| Ureaplasma spp. | - | 0.25 | medchemexpress.comnih.govmedchemexpress.com |

Note: MIC ranges and MIC90 values may vary slightly across different studies due to variations in methodology, isolate collections, and interpretative criteria.

Borrelia burgdorferi

Studies have indicated that this compound possesses activity against Borrelia burgdorferi, the causative agent of Lyme disease. Literature reports suggest that this compound demonstrates very low minimum inhibitory concentrations (MICs) against Borrelia burgdorferi. researchgate.netresearchgate.net

Gonococci

This compound has also shown activity against gonococci (Neisseria gonorrhoeae). Research indicates that this compound exhibits very low MICs against Neisseria gonorrhoeae. researchgate.netresearchgate.net Garenoxacin has been shown to inhibit DNA topoisomerase IV and DNA gyrase from N. gonorrhoeae. vt.edu

Anaerobic Bacteria

This compound demonstrates excellent in vitro activity against a broad range of anaerobic bacteria. Studies evaluating its activity against numerous clinical isolates, including various species of Bacteroides, Prevotella, Fusobacterium, Clostridium, Eubacterium, and Peptostreptococcus, have consistently shown potent inhibitory effects. researchgate.netfrontiersin.orgnih.gov

The MICs at which 50% and 90% of isolates are inhibited (MIC₅₀ and MIC₉₀, respectively) highlight the potency of this compound against anaerobes. For the Bacteroides fragilis group, reported MIC₅₀ and MIC₉₀ values were 0.5 and 2 µg/ml, respectively. researchgate.net For Prevotella spp., the MIC₅₀ and MIC₉₀ were 0.25 and 2 µg/ml, respectively. researchgate.net Across a collection of 590 clinical isolates comprising 33 species of both gram-positive and gram-negative anaerobes, Garenoxacin demonstrated excellent activity, with MIC₉₀ values exceeding 4 µg/ml for only two species: Fusobacterium mortiferum/varium and Peptostreptococcus anaerobius. frontiersin.org Another study involving 465 clinical anaerobes isolated from intra-abdominal infections reported Garenoxacin MIC₉₀s ranging from 0.5 to 16 µg/ml across all species tested, with a mean of 1 µg/ml. nih.gov

Garenoxacin's activity against anaerobes has been found to be similar to that of trovafloxacin (B114552) and, in some cases, superior to that of moxifloxacin and levofloxacin based on MIC₉₀ values. frontiersin.org Its anaerobic activity has also been reported as equivalent to that of beta-lactam/beta-lactamase inhibitor combinations like ampicillin-sulbactam, amoxicillin-clavulanic acid, and piperacillin-tazobactam (B1260346) for most species, with the exception of Eubacterium. nih.gov

Bactericidal Activity and Time-Kill Kinetics

This compound exhibits bactericidal activity against susceptible organisms. googleapis.comoatext.com Time-kill studies have been conducted to evaluate the rate and extent of bacterial killing by this compound.

In time-kill studies focusing on anaerobic bacteria, Garenoxacin demonstrated bactericidal activity against a high percentage of strains tested at concentrations equivalent to twice the MIC (2x MIC). At 2x MIC, Garenoxacin was bactericidal against 17 of 20 strains after 24 hours and against 19 of 20 strains after 48 hours. nih.gov Significant killing rates were also observed at earlier time points. The kill kinetics of Garenoxacin were reported as similar to those of other quinolones, beta-lactams, and metronidazole (B1676534) relative to their respective MICs, although clindamycin (B1669177) showed slower killing rates against some strains.

Time-kill studies have also shown Garenoxacin to have bactericidal activities against human mycoplasmas and ureaplasmas. oatext.com Kill-curve bactericidal assays against Streptococcus pneumoniae have also been performed, demonstrating potent activity.

Influence of Environmental Factors on Antimicrobial Activity

The antimicrobial activity of this compound can be influenced by certain environmental factors present in in vitro testing conditions.

Effects of Culture Medium Type and pH

Studies have investigated the impact of the type of culture medium and pH on the in vitro antibacterial activity of this compound. Research indicates that the in vitro antibacterial activity of Garenoxacin was not significantly influenced by the type of medium or the pH of the medium. googleapis.com However, the addition of calcium and magnesium ions resulted in increased MIC values (2-16 times higher), indicating decreased antibacterial activity in the presence of these divalent cations.

Role of Inoculum Size

The impact of bacterial inoculum size on the in vitro antibacterial activity of an antimicrobial agent is a critical factor in understanding its potential efficacy in different physiological environments, where bacterial loads can vary significantly. For this compound, research has investigated the influence of inoculum concentration on its minimum inhibitory concentration (MIC) values against various pathogens.

Multiple studies have indicated that the in vitro antibacterial activity of this compound is generally not significantly affected by changes in inoculum size for a broad range of bacteria. researchgate.netnii.ac.jp This suggests that this compound maintains consistent potency across varying bacterial densities for many susceptible organisms.

However, one study evaluating the effects of various factors on the antibacterial activity of this compound against Pseudomonas aeruginosa ATCC 27853 observed a limited inoculum effect at very high bacterial concentrations. pmda.go.jp Specifically, an increase in inoculum concentration from 3.2-4.8 × 106 colony-forming units (CFU)/mL to 3.2-4.8 × 108 CFU/mL resulted in a 2-fold increase in the MIC value, indicating a modest decrease in antibacterial activity at this substantially higher inoculum size. pmda.go.jp

These findings suggest that while this compound exhibits stable activity largely independent of inoculum size for many bacteria, extremely high bacterial loads might slightly impact its potency against certain organisms like P. aeruginosa.

The following table summarizes the research findings regarding the inoculum size effect on this compound activity:

| Organism Tested | Inoculum Concentration Range Tested | Effect on MIC Value | Source |

| Various (Broad Range) | Not specified, generally tested | Not significantly influenced | researchgate.netnii.ac.jp |

| Pseudomonas aeruginosa ATCC 27853 | 3.2-4.8 × 106 to 3.2-4.8 × 108 CFU/mL | 2-fold increase in MIC | pmda.go.jp |

This data indicates that for most tested bacteria, this compound's activity is robust against variations in bacterial density. The observed limited inoculum effect against P. aeruginosa at very high concentrations highlights the importance of considering specific organism characteristics and potential bacterial load in certain infection sites when evaluating the in vitro data.

Research on Bacterial Resistance Mechanisms and Mitigation

Elucidation of Resistance Mechanisms Through Topoisomerase Mutations

Mutations within the QRDRs of gyrA, gyrB, parC, and parE are a major mechanism of fluoroquinolone resistance frontiersin.orgijmm.irnih.govbiorxiv.org. These mutations lead to amino acid substitutions in the target enzymes, reducing the binding affinity of the antibiotic frontiersin.orgbiorxiv.org. Studies have elucidated how the accumulation of mutations in these genes affects bacterial susceptibility to garenoxacin (B1674628).

Single Mutations in parC

Single mutations in the parC gene, encoding a subunit of topoisomerase IV, can lead to low-level resistance to quinolones asm.org. For garenoxacin, a single topoisomerase IV or gyrase mutation typically causes only a modest increase in the minimum inhibitory concentration (MIC), often a 2- to 4-fold increase researchgate.netresearchgate.netnih.gov. For instance, a single mutation in parC in Streptococcus pneumoniae resulted in a 2- to 4-fold increase in the MIC of garenoxacin nih.gov.

Double Mutations in gyrA and parC

The combination of mutations in both gyrA (encoding a subunit of DNA gyrase) and parC results in a more substantial increase in resistance compared to single mutations researchgate.netresearchgate.netnih.govbrieflands.com. Studies have shown that double mutations in gyrA and parC can lead to a significant increase in the MIC of garenoxacin, with one study reporting a 128-fold increase in Staphylococcus aureus researchgate.netresearchgate.net. In Streptococcus pneumoniae, a mutant with mutations in both parC and gyrA showed stronger increases in resistance, with MICs 16- to 32-fold higher than the wild-type strain nih.gov.

Triple Mutations in gyrA, parC, and parE

The presence of triple mutations, for example, in gyrA, parC, and parE, is associated with even higher levels of fluoroquinolone resistance nih.govnih.gov. In Streptococcus pneumoniae, a mutant carrying mutations in gyrA, parC, and parE exhibited reduced susceptibility to garenoxacin, rendering the drug ineffective at concentrations that were highly effective against wild-type strains or those with single mutations nih.govnih.gov.

The following table illustrates the impact of accumulating mutations on the MIC of garenoxacin in Streptococcus pneumoniae:

| Strain Type | Mutations | Fold Increase in MIC (vs. Wild-Type) | Garenoxacin MIC (µg/ml) |

| Wild-Type | None | 1 | 0.06 nih.gov |

| Single Mutant (parC) | parC | 2-4 researchgate.netresearchgate.net | 0.125 - 0.25 nih.gov |

| Double Mutant (gyrA and parC) | gyrA, parC | 16-32 nih.gov, 128 researchgate.netresearchgate.net | 1 nih.gov |

| Triple Mutant (gyrA, parC, parE) | gyrA, parC, parE | Substantial nih.govnih.gov | >1 nih.govnih.gov |

Analysis of Efflux Pump Contributions to Resistance

Efflux pumps are bacterial membrane proteins that actively transport antimicrobial agents out of the cell, thereby reducing their intracellular concentration and contributing to resistance nih.gov.

Role of NorA Efflux Pump Overexpression

The NorA efflux pump in Staphylococcus aureus is a well-characterized mechanism of resistance to hydrophilic fluoroquinolones like ciprofloxacin (B1669076) and norfloxacin (B1679917) nih.govscience.gov. However, studies have indicated that overexpression of the NorA efflux pump has only a minimal effect on resistance to garenoxacin researchgate.netresearchgate.netnih.govresearchgate.netresearchgate.net. The increase in the MIC of garenoxacin due to NorA overexpression is typically modest, at most twofold, in contrast to the four- to eightfold increase observed with ciprofloxacin nih.gov. This suggests that garenoxacin is less affected by NorA-mediated efflux compared to some other fluoroquinolones.

Mutant Prevention Concentration (MPC) Studies and Implications for Resistance Selection

The Mutant Prevention Concentration (MPC) is defined as the lowest drug concentration that prevents the growth of the least susceptible single-step mutant from a large bacterial population nih.govresearchgate.net. The concept of the Mutant Selection Window (MSW), which is the concentration range between the MIC and the MPC, is used to assess the potential for an antibiotic to select for resistant mutants nih.govresearchgate.netresearchgate.net. A narrower MSW suggests a lower propensity for resistance selection researchgate.netresearchgate.net.

Studies evaluating the MPC of garenoxacin have provided insights into its potential for selecting resistant mutants. For ciprofloxacin-susceptible Staphylococcus aureus isolates, garenoxacin has been shown to be significantly more potent than ciprofloxacin, with lower MICs and MPCs nih.govaminer.cnnih.gov. The MPC for 90% of susceptible S. aureus isolates (MPC90) was reported to be below achievable serum drug concentrations with recommended doses of garenoxacin, suggesting a low propensity for selective enrichment of resistant mutants among susceptible strains nih.govaminer.cnnih.gov.

However, for ciprofloxacin-resistant S. aureus isolates, the situation differs. In these strains, which may already harbor resistance mutations, the MIC90 of garenoxacin was found to be higher, and the MPC90 was not consistently below achievable serum concentrations nih.govaminer.cn. This indicates that for pre-existing resistant strains, garenoxacin concentrations might fall within the mutant selection window for a longer duration, potentially leading to the selection of mutants with even lower susceptibility nih.govaminer.cn.

Compared to some other fluoroquinolones like gatifloxacin (B573), the mutant selection window for garenoxacin is not unusually narrow nih.gov. Nevertheless, garenoxacin's high potency and relatively low frequency of selecting resistant mutants in susceptible populations are considered advantageous invivochem.cn.

| Antibiotic | Strain Type | MIC Range (µg/ml) | Modal MIC (µg/ml) | MIC90 (µg/ml) | MPC Range (µg/ml) | Modal MPC (µg/ml) | MPC90 (µg/ml) |

| Garenoxacin | S. aureus (Susceptible) | Not specified | Not specified | 0.03 nih.gov | Not specified | 0.2-0.4 nih.gov | < serum nih.govaminer.cn |

| Garenoxacin | S. aureus (Cipro Resistant) | 0.04-4.8 nih.govaminer.cn | 0.8-1.2 nih.govaminer.cn | 3.2 nih.govaminer.cn | 3.2->29 nih.govaminer.cn | 9.6-12.8 nih.govaminer.cn | >19.6 nih.govaminer.cn |

| Ciprofloxacin | S. aureus (Susceptible) | Not specified | Not specified | Not specified | 2-12 nih.gov | 3-4 nih.gov | 8 nih.gov |

Note: Data compiled from various sources and may represent different sets of isolates.

Comparative Analysis of Resistance Selection with Other Fluoroquinolones

Research indicates that garenoxacin mesylate demonstrates a reduced potential for inducing bacterial resistance compared to some other fluoroquinolones. patsnap.com This lower propensity for resistance selection is a significant advantage, potentially prolonging its efficacy. patsnap.com

Studies evaluating the mutant prevention concentration (MPC) and mutant selection window (MSW) provide insights into the ability of an antibiotic to prevent the emergence of resistant mutants. The MPC is the concentration of a drug that inhibits the growth of mutants from a large bacterial population, while the MSW is the range between the minimum inhibitory concentration (MIC) and the MPC. A narrower MSW suggests a lower likelihood of resistance development. asm.org

In Streptococcus pneumoniae, garenoxacin has shown a significantly narrower MSW and lower MPCs compared to other quinolones like levofloxacin (B1675101) (LVX), ciprofloxacin (CIP), gatifloxacin (GAT), and moxifloxacin (B1663623) (MXF). asm.orgasm.org This indicates that it is more difficult for S. pneumoniae to acquire resistance to garenoxacin than to these other agents. asm.orgasm.org Garenoxacin's potency against pneumococci, including strains with topoisomerase mutations, was found to be significantly greater than that of other quinolones. asm.orgasm.org Genetic analysis of S. pneumoniae mutants selected by garenoxacin revealed that the gyrA gene was a primary target. asm.orgasm.org

Comparative studies in Staphylococcus aureus have also investigated the frequency of resistance selection. Garenoxacin was found to be more active than ciprofloxacin against wild-type S. aureus. asm.org While a single mutation in either topoisomerase IV (grlA) or gyrase (gyrA) caused only a modest increase in the MIC of garenoxacin, a combination of mutations in both loci resulted in a substantial increase in resistance. asm.org Compared to ciprofloxacin, garenoxacin demonstrated a low propensity for selective enrichment of fluoroquinolone-resistant mutants among ciprofloxacin-susceptible S. aureus isolates. asm.org However, for ciprofloxacin-resistant isolates, the potential for selecting mutants with even lower susceptibility exists when drug concentrations fall within the mutant selection window. asm.org

Research comparing garenoxacin with other des-fluoro(6) quinolones like DX-619 in S. aureus showed that while DX-619 was more potent, garenoxacin, similar to gemifloxacin (B1671427) and DX-619, selected for mutants at a low frequency at twofold the MIC and were not detected at fourfold the MIC, in contrast to ciprofloxacin where mutants could be selected at up to fivefold the MIC. nih.gov

Studies in Escherichia coli have examined the impact of exposure to different fluoroquinolones on resistance development. Exposure to garenoxacin resulted in an increase in spontaneous mutation frequency, though this increase was comparable to that observed with sitafloxacin (B179971) and ciprofloxacin, and higher than with levofloxacin and lascufloxacin. dovepress.com After prolonged exposure, E. coli isolates exposed to garenoxacin showed elevated MICs and cross-resistance to levofloxacin. dovepress.com

The dual-targeting property of garenoxacin, affecting both DNA gyrase and topoisomerase IV, is considered a factor contributing to its lower resistance selection frequency, as mutations in both enzymes are typically required for high-level resistance to develop. researchgate.netijss-sn.com

The following table summarizes some comparative data on resistance selection:

| Fluoroquinolone | Organism | Resistance Selection Propensity (vs. Garenoxacin) | Key Findings | Source |

| Levofloxacin | S. pneumoniae | Higher | Wider MSW, higher MPCs. asm.orgasm.org | asm.orgasm.org |

| Ciprofloxacin | S. pneumoniae | Higher | Wider MSW, higher MPCs. asm.orgasm.org | asm.orgasm.org |

| Gatifloxacin | S. pneumoniae | Higher | Wider MSW, higher MPCs. asm.orgasm.org | asm.orgasm.org |

| Moxifloxacin | S. pneumoniae | Higher | Wider MSW, higher MPCs. asm.orgasm.org | asm.orgasm.org |

| Ciprofloxacin | S. aureus | Higher | More readily selects resistant variants in vitro. nih.gov Low propensity for selective enrichment of resistant mutants compared to ciprofloxacin. asm.org | asm.orgnih.gov |

| Levofloxacin | S. aureus | Higher | Ciprofloxacin selects resistant variants more frequently than levofloxacin. nih.gov | nih.gov |

| Gatifloxacin | S. aureus | Higher | Ciprofloxacin selects resistant variants more frequently than gatifloxacin. nih.gov | nih.gov |

| Moxifloxacin | S. aureus | Higher | Ciprofloxacin selects resistant variants more frequently than moxifloxacin. nih.gov | nih.gov |

| Gemifloxacin | S. aureus | Similar/Lower | Selected mutants at low frequency at twofold the MIC, not detected at fourfold the MIC, similar to garenoxacin and DX-619. nih.gov | nih.gov |

| DX-619 | S. aureus | Similar/Lower | Selected mutants at low frequency at twofold the MIC, not detected at fourfold the MIC, similar to garenoxacin and gemifloxacin. nih.gov | nih.gov |

| Ciprofloxacin | E. coli | Similar/Higher | Exposure increased spontaneous mutation frequency, comparable to garenoxacin. dovepress.com | dovepress.com |

| Levofloxacin | E. coli | Lower | Exposure did not increase spontaneous mutation frequency as much as garenoxacin. dovepress.com | dovepress.com |

| Sitafloxacin | E. coli | Similar | Exposure increased spontaneous mutation frequency, comparable to garenoxacin. dovepress.com | dovepress.com |

| Lascufloxacin | E. coli | Lower | Exposure did not increase spontaneous mutation frequency as much as garenoxacin. dovepress.com | dovepress.com |

| Trovafloxacin (B114552) | S. pneumoniae | Higher | Garenoxacin was more potent and had a lower capacity to select for resistant mutants in a mouse model. nih.gov | nih.gov |

Detailed research findings consistently indicate that garenoxacin's structural features and dual-targeting mechanism contribute to a lower frequency of resistance selection, particularly in key respiratory pathogens like S. pneumoniae and S. aureus, when compared to earlier generation fluoroquinolones like ciprofloxacin, levofloxacin, moxifloxacin, and gatifloxacin. asm.orgasm.orgasm.orgnih.gov However, the potential for resistance development still exists, especially in pre-existing resistant strains or under suboptimal drug exposure. asm.org

Pharmacokinetic and Pharmacodynamic Research

Absorption and Distribution Research

Garenoxacin (B1674628) mesylate is rapidly absorbed after oral administration researchgate.netchemotherapy.or.jpresearchgate.net. The absolute bioavailability of garenoxacin mesylate following a 600 mg oral dose has been reported as 0.92 nih.gov. Peak plasma concentrations are typically achieved within 1.3 to 2.5 hours after a single dose chemotherapy.or.jpresearchgate.net. The pharmacokinetics of garenoxacin are generally dose-proportional and time-independent within the therapeutic range researchgate.net. Food does not appear to have a clinically significant effect on the pharmacokinetic parameters of garenoxacin chemotherapy.or.jp.

Garenoxacin is widely distributed into the tissues of most organs, with the exception of the cerebrum and spinal cord researchgate.net. Its protein binding in serum is approximately 75% and is independent of time and concentration within a specific range nih.gov.

Tissue Penetration Studies (e.g., Sputum, Otorhinolaryngological Tissues)

Garenoxacin demonstrates good penetration into various tissues, including those relevant to respiratory and otorhinolaryngological infections researchgate.netnih.govsmolecule.comresearchgate.netijbcp.comresearchgate.net. Studies have specifically examined its penetration into sputum and otorhinolaryngological tissues researchgate.netnih.govsmolecule.compmda.go.jpijbcp.comresearchgate.net.

In a study involving surgical patients who received a single 600 mg oral dose, garenoxacin concentrations were measured in various tissues and fluids at 3-5 hours post-dose. Mean tissue and fluid concentrations were reported for several sites, including sinus mucosa, liver, and gallbladder researchgate.net.

Data Table: Mean Garenoxacin Concentrations in Tissues and Fluids (3-5 hours post-600 mg oral dose)

| Tissue/Fluid | Mean Concentration (µg/mL or µg/g) | Standard Deviation (µg/mL or µg/g) |

| Plasma | 5.71 | 3.44 |

| Bile | 7.59 | 9.96 |

| Adipose tissue | 0.90 | 0.54 |

| Subcutaneous tissue | 1.19 | 1.23 |

| Incisional skin | 3.06 | 1.74 |

| Striated muscle | 3.92 | 2.54 |

| Bone | 2.82 | 2.42 |

| Sinus mucosa | 5.26 | 3.84 |

| Liver | 1.84 | 0.75 |

| Gallbladder | 11.59 | 11.94 |

| Large intestine | 12.13 | 9.34 |

| Small intestine | 15.66 | 19.20 |

| Mesenteric lymph node | 3.10 | 2.44 |

*Data extracted from search result researchgate.net.

Correlation of Tissue Concentrations with Pathogen MIC90

Garenoxacin concentrations achieved in plasma and tissues following a 400 mg once-daily dose have been shown to be higher than the MIC90 (minimum inhibitory concentration for 90% of organisms) of major causative pathogens in respiratory and otorhinolaryngological infections researchgate.netnih.govresearchgate.net. This suggests that adequate drug levels are reached at the site of infection to inhibit the growth of most susceptible bacteria.

The ratio of mean tissue concentration to MIC90 has been evaluated for various pathogens in different infection sites. For instance, in sinus infections, garenoxacin concentrations exceeded the MIC90 for Staphylococcus aureus by 88-fold and for penicillin-susceptible and -non-susceptible Streptococcus pneumoniae by 44-fold researchgate.net. Tissue concentrations in skin and soft tissue infections also exceeded the MIC90 of methicillin-sensitive and -resistant strains of S. aureus researchgate.net.

Data Table: Ratio of Mean Garenoxacin Tissue Concentration to MIC90 for Select Pathogens

| Infection Site | Pathogen | Ratio of Mean Tissue Concentration to MIC90 |

| Sinus | Staphylococcus aureus | 88-fold |

| Sinus | Streptococcus pneumoniae (penicillin-susceptible and -non-susceptible) | 44-fold |

| Skin and Soft Tissue Infections | Staphylococcus aureus (methicillin-sensitive and -resistant) | ≥ 7.5-fold (range 7.5 to 65-fold) |

| Intra-abdominal Sites (except liver) | Enterobacteriaceae family and anaerobes | ≥ 2-fold |

*Data extracted from search result researchgate.net.

Pharmacodynamic Modeling and Predictive Efficacy Indices

Pharmacokinetic-pharmacodynamic (PK-PD) parameters are crucial for predicting the efficacy of antimicrobial agents. For fluoroquinolones like garenoxacin, the area under the concentration-time curve (AUC) to minimum inhibitory concentration (MIC) ratio is considered the most important predictive value for clinical and microbiological response researchgate.netresearchgate.netijss-sn.comnih.gov.

Area Under the Plasma Concentration-Time Curve (AUC) to MIC Ratio Analysis

The 24-hour AUC/MIC ratio has been identified as the PK-PD parameter that best correlates with the efficacy of garenoxacin researchgate.net. Studies using neutropenic murine thigh infection models have shown that the free drug 24-hour AUC/MIC ratios for a bacteriostatic effect varied depending on the strain tested researchgate.net. Mean 24-hour AUC/MIC ratios for S. pneumoniae, S. aureus, and Gram-negative strains have been reported researchgate.net.

An AUC/MIC ratio clearly above 125 is considered a target value based on ciprofloxacin (B1669076) data and FDA guidelines, associated with reducing the emergence of resistance and hastening bacterial eradication and clinical response ijss-sn.comnih.gov. Garenoxacin at a 400 mg daily dose has demonstrated AUC/MIC ratios above 125 ijss-sn.com. In vitro pharmacokinetic models simulating a standard clinical regimen of 400 mg once daily have shown that garenoxacin achieved a free AUC/MIC ratio above 246 against levofloxacin-susceptible Streptococcus pneumoniae, leading to excellent and rapid bactericidal activity without the emergence of resistant subpopulations chemotherapy.or.jp.

Data Table: Mean 24-hour AUC/MIC Ratios for Garenoxacin in Murine Thigh Infection Model

| Pathogen Group | Mean 24-hour AUC/MIC Ratio | Standard Deviation |

| S. pneumoniae | 33 | 18 |

| S. aureus | 81 | 37 |

| Gram-negative | 33 | 30 |

*Data extracted from search result researchgate.net.

Trough Concentration (Cmin) and Mutant Prevention Concentration (MPC) Ratios

Maintaining drug concentrations above the mutant prevention concentration (MPC) is important to minimize the selection of resistant bacterial mutants researchgate.netnih.gov. The mutant selection window is the concentration range between the MIC and the MPC where resistant mutants are selectively enriched researchgate.netnih.gov.

The trough concentration (Cmin) of garenoxacin in plasma has been reported as 1.92 µg/mL researchgate.netnih.govresearchgate.net. This level is higher than the mutant prevention concentration, suggesting that garenoxacin is unlikely to induce the selection of resistant strains during treatment researchgate.netnih.govresearchgate.net. Studies have shown that the MPC90 of garenoxacin for ciprofloxacin-susceptible S. aureus isolates was lower than published serum drug concentrations achieved with recommended doses nih.gov.

Metabolism and Excretion Research

Garenoxacin undergoes limited metabolism researchgate.netnih.gov. Excretion of garenoxacin primarily occurs via the kidneys, with approximately 30% to 50% of an administered dose being excreted unchanged in the urine in patients with normal renal function researchgate.netnih.gov. Non-renal pathways, including metabolism via phase two enzymes, also contribute to its excretion researchgate.net.

Renal clearance is the major elimination pathway for patients with normal renal function researchgate.net. Studies have indicated that the renal clearance of garenoxacin can decrease with increasing doses, suggesting potential saturation of the secretory process at higher doses nih.gov.

The mean elimination half-life of garenoxacin in plasma ranges from approximately 13.3 to 17.8 hours researchgate.netnih.govbookpi.org. This half-life supports once-daily dosing nih.gov.

Pharmacokinetic Studies in Special Populations

Hepatic Impairment Studies

Studies have been conducted to assess the pharmacokinetics of garenoxacin in subjects with hepatic impairment. A foreign clinical study evaluated the pharmacokinetics following a single oral dose of 600 mg of garenoxacin in subjects categorized into groups based on their hepatic function: mild, moderate, and severe hepatic impairment, as well as healthy control subjects pmda.go.jp. The effects of hepatic impairment on garenoxacin pharmacokinetics were assessed by comparing the pharmacokinetic profiles between patients with hepatic impairment and healthy individuals pmda.go.jp. While some transient increases in liver enzymes (ALT, AST) and bilirubin (B190676) were observed in a small number of subjects with moderate hepatic impairment in studies with a related compound (nemonoxacin), these events generally resolved, and elevated bilirubin in one case was considered related to a pre-existing condition rather than the study drug mdpi.com.

Preclinical Pharmacokinetic Studies in Animal Models

Preclinical pharmacokinetic studies of this compound hydrate (B1144303) have been conducted in several laboratory animal species, including mice, rats, dogs, and monkeys pmda.go.jpnii.ac.jpresearchgate.net.

Following oral administration, garenoxacin was rapidly absorbed and distributed widely into most tissues and organs, with the exception of the cerebrum and spinal cord nii.ac.jp. Studies using 14C-labeled garenoxacin in rats and monkeys indicated that radioactivity was almost completely excreted from the body, suggesting low persistence nii.ac.jp.

The systemic exposure of garenoxacin appeared to be nearly linear within the tested dose ranges in these animal species: 2 to 25 mg/kg in rats, 8 to 75 mg/kg in dogs, and 25 to 100 mg/kg in monkeys nii.ac.jp.

In vitro serum protein binding of garenoxacin was found to be consistent across the tested concentrations in mice (66.7 to 71.9%), rats (86.5 to 89.0%), dogs (64.5 to 67.6%), monkeys (71.2 to 74.5%), and humans (78.3 to 84.0%) nii.ac.jp.

Species differences were observed in the urinary excretion of garenoxacin. In rats, the rate of urinary excretion decreased with increasing dose, while in dogs, it remained consistent across different doses nii.ac.jp.

A gender difference in systemic exposure was noted in rats, with lower AUC (area under the plasma concentration-time curve) values observed in female rats compared to males (approximately 33% of the male AUC0-∞) nii.ac.jp. No gender difference was apparent in biliary and urinary excretion of radioactivity in rats, suggesting that metabolism might contribute to this observed gender difference in systemic exposure nii.ac.jp.

Studies in rats also assessed garenoxacin concentrations in plasma and knee joint cartilage following oral administration at doses of 200, 400, and 600 mg/kg researchgate.net. Systemic exposure increased with dose in these studies researchgate.net. Concentrations of garenoxacin in synovia, articular cartilage, and synovialis were also measured in juvenile beagle dogs after intravenous and oral administration, showing higher levels compared to ciprofloxacin and norfloxacin (B1679917) researchgate.net.

Summary of In Vitro Serum Protein Binding

| Species | Protein Binding (%) |

| Mice | 66.7 - 71.9 |

| Rats | 86.5 - 89.0 |

| Dogs | 64.5 - 67.6 |

| Monkeys | 71.2 - 74.5 |

| Humans | 78.3 - 84.0 |

| Data Source: nii.ac.jp |

Summary of Approximate Linear Dose Ranges in Preclinical Studies

| Species | Dose Range (mg/kg) |

| Rats | 2 - 25 |

| Dogs | 8 - 75 |

| Monkeys | 25 - 100 |

| Data Source: nii.ac.jp |

Clinical Efficacy Research and Therapeutic Outcomes

Clinical Trials in Respiratory Tract Infections

Garenoxacin (B1674628) mesylate has demonstrated effectiveness in treating a range of respiratory tract infections. researchgate.netnih.gov

Community-Acquired Pneumonia (Bacterial, Mycoplasma, Chlamydial)

Clinical studies have evaluated the efficacy of garenoxacin mesylate in patients with community-acquired pneumonia (CAP), including those caused by typical and atypical pathogens. The efficacy of this compound in patients with bacterial pneumonia has been reported to be 92.8% (479/516 patients) in a postmarketing surveillance study in Japan. nii.ac.jpnih.gov In this study, the eradication rates for Streptococcus pneumoniae and Haemophilus influenzae, common bacterial pathogens in CAP, were 98.5% (65/66 strains) and 100% (65/65 strains), respectively. nii.ac.jpnih.gov

In patients suspected of having atypical pneumonia, the efficacy rates were 94.8% (55/58 patients), and for those with a confirmed diagnosis of atypical pneumonia, the efficacy rate was 92.3% (12/13 patients). nih.gov Specifically, the efficacy rate was 4/4 for patients where Chlamydophila pneumoniae was detected and 90% (9/10 patients) for patients where Mycoplasma pneumoniae was detected. nih.gov

A comparative study in patients with bacterial pneumonia showed a non-significant difference in efficacy rates between garenoxacin (94.9%) and levofloxacin (B1675101) (92.8%). researchgate.net However, there was a statistical difference in eradication rates in the same patients, with garenoxacin achieving 100% eradication compared to 87.8% with levofloxacin. researchgate.net

Garenoxacin has also shown high efficacy rates against resistant strains, including 89% and 100% against Penicillin Resistant Streptococcus pneumoniae (PRSP) and Quinolone Resistant Streptococcus pneumoniae (QRSP) pathogens, respectively. jcdr.netresearchgate.net

Potential Data Table: Efficacy of Garenoxacin in Community-Acquired Pneumonia

| Pathogen Type | Efficacy Rate (%) | Bacterial Eradication Rate (%) | Notes |

| Bacterial Pneumonia | 92.8 nii.ac.jpnih.gov | - | Postmarketing surveillance study nii.ac.jp |

| Streptococcus pneumoniae | - | 98.5 nii.ac.jpnih.gov | Major bacterial pathogen nii.ac.jp |

| Haemophilus influenzae | - | 100 nii.ac.jpnih.gov | Major bacterial pathogen nii.ac.jp |

| Suspected Atypical Pneumonia | 94.8 nih.gov | - | |

| Confirmed Atypical Pneumonia | 92.3 nih.gov | - | |

| Chlamydophila pneumoniae | 100 nih.gov | - | Based on detected cases |

| Mycoplasma pneumoniae | 90 nih.gov | - | Based on detected cases |

| PRSP | 89 jcdr.netresearchgate.net | 100 researchgate.net | Against resistant strains jcdr.netresearchgate.netresearchgate.net |

| QRSP | 100 jcdr.netresearchgate.net | - | Against resistant strains jcdr.netresearchgate.net |

Acute Bronchitis and Acute Exacerbations of Chronic Respiratory Disease

Clinical studies have indicated the efficacy of garenoxacin in acute bronchitis and acute infectious exacerbations of chronic respiratory disease (AECRD), including acute exacerbations of chronic obstructive pulmonary disease (AECOPD). The efficacy of garenoxacin ranged from 92% to 96% in patients with acute bronchitis. researchgate.netnih.govresearchgate.net In acute infectious exacerbations of chronic respiratory disease, the efficacy was reported as 85%. researchgate.netnih.govresearchgate.net

A retrospective analysis of garenoxacin use in lower respiratory tract infections, which included acute bronchitis (54% of cases) and AECOPD (22% of cases), reported a clinical success rate of 100%. ijss-sn.com Another study comparing garenoxacin with moxifloxacin (B1663623) for the treatment of AECOPD found comparable clinical success rates, with 84.6% in the garenoxacin group and 86.2% in the moxifloxacin group. ijbcp.comijbcp.com Garenoxacin effectively treated asthma and COPD patients with acute bacterial infection in a single-arm trial, with 40 out of 44 febrile patients responding after 7 days of treatment. nih.gov

Potential Data Table: Efficacy of Garenoxacin in Bronchitis and AECRD

| Condition | Efficacy/Clinical Success Rate (%) | Notes |

| Acute Bronchitis | 92-96 researchgate.netnih.govresearchgate.net | Range from clinical studies researchgate.netnih.govresearchgate.net |

| Acute Infectious Exacerbations of Chronic Respiratory Disease | 85 researchgate.netnih.govresearchgate.net | |

| Lower Respiratory Tract Infections (including Acute Bronchitis and AECOPD) | 100 ijss-sn.com | Retrospective analysis ijss-sn.com |

| Acute Exacerbation of Chronic Bronchitis in COPD | 84.6 ijbcp.comijbcp.com | Comparable to moxifloxacin (86.2%) in a comparative study ijbcp.comijbcp.com |

| Acute Bacterial Infection in Asthma/COPD | ~91 (40/44 patients) nih.gov | Response rate after 7 days in a single-arm trial in febrile patients nih.gov |

Upper Respiratory Tract Infections (Sinusitis, Otitis Media, Pharyngolaryngitis, Tonsillitis)

Garenoxacin has shown significant efficacy in treating upper respiratory tract infections (URTIs). In a study involving patients with pharyngolaryngitis, tonsillitis, otitis media, and sinusitis, garenoxacin demonstrated a 98% complete eradication rate. jcdr.netresearchgate.netnih.gov The improvement rate in symptoms and findings for each infection ranged from 80% to 100%. researchgate.netnih.gov

Specific efficacy rates reported for otorhinolaryngological infections ranged from 81% to 95%. researchgate.netnih.govresearchgate.net More detailed efficacy rates include 91.3% for sinusitis, 81.8% for otitis media, 89.5% for pharyngolaryngitis, and 95.0% for tonsillitis. researchgate.net In a study focusing on adult otitis media, clinical efficacy rates were 93% in acute exacerbation of chronic otitis media and 100% in acute otitis media. researchgate.net The bacterial eradication rate in acute otitis media was 100%. researchgate.net

Potential Data Table: Efficacy of Garenoxacin in Upper Respiratory Tract Infections

| Condition | Efficacy Rate (%) | Bacterial Eradication Rate (%) | Notes |

| Overall URTIs | - | 98 jcdr.netresearchgate.netnih.gov | Complete eradication rate jcdr.netresearchgate.netnih.gov |

| Otorhinolaryngological Infections (Overall) | 81-95 researchgate.netnih.govresearchgate.net | - | Range from clinical studies researchgate.netnih.govresearchgate.net |

| Sinusitis | 91.3 researchgate.net | - | Clinical efficacy rate researchgate.net |

| Otitis Media | 81.8 researchgate.net | - | Clinical efficacy rate researchgate.net |

| Pharyngolaryngitis | 89.5 researchgate.net | - | Clinical efficacy rate researchgate.net |

| Tonsillitis | 95.0 researchgate.net | - | Clinical efficacy rate researchgate.net |

| Acute Exacerbation of Chronic Otitis Media | 93 researchgate.net | 75 researchgate.net | Clinical and overall eradication rates researchgate.net |

| Acute Otitis Media | 100 researchgate.net | 100 researchgate.net | Clinical and bacterial eradication rates researchgate.net |

Clinical Trials in Other Bacterial Infections

This compound has also been investigated for its efficacy in bacterial infections outside of the respiratory tract. patsnap.com

Skin and Soft Tissue Infections

This compound has been indicated for the treatment of infections of the skin and the tissue just below the skin, including foot infections in patients with diabetes. europa.eu A case study indicated the utility of garenoxacin in treating skin and soft tissue infections sustained due to road traffic accidents. researchgate.net Garenoxacin is noted for its potent antimicrobial activity against common pathogens causing skin and soft tissue infections, including resistant strains. researchgate.net

Urinary Tract Infections (Recurrent Uncomplicated)

This compound has been indicated for the treatment of urinary tract infections. patsnap.comeuropa.eu Fluoroquinolones, including garenoxacin, are considered suitable alternatives for uncomplicated or recurrent UTIs, particularly against Gram-negative or Enterobacteriaceae uropathogens. ijss-sn.com A retrospective analysis of garenoxacin use in recurrent uncomplicated UTIs reported clinical success in all 41 analyzed cases. ijss-sn.com Therapy duration in this study was typically 5 or 7 days, with one case requiring 14 days for complete resolution. ijss-sn.com

Potential Data Table: Clinical Success of Garenoxacin in Recurrent Uncomplicated UTIs

| Condition | Clinical Success Rate (%) | Notes |

| Recurrent Uncomplicated UTIs | 100 ijss-sn.com | Retrospective analysis ijss-sn.com |

Prophylactic Use in Febrile Neutropenia in Hematological Malignancies

Febrile neutropenia is a significant complication in patients with hematological malignancies undergoing chemotherapy. scirp.orgresearchgate.net Prophylactic use of fluoroquinolones in this patient population is a subject of ongoing discussion. scirp.orgresearchgate.net A prospective study evaluated the efficacy of prophylactic oral garenoxacin (400 mg daily) in consecutive adult patients with hematological malignancies at risk for chemotherapy-induced neutropenia lasting more than seven days. scirp.orgresearchgate.net Patients received garenoxacin from the time their neutrophil count decreased below 1000/μl until neutropenia resolved. scirp.orgresearchgate.net

Bacterial Eradication Rates in Clinical Settings

Clinical studies have demonstrated high bacterial eradication rates for garenoxacin against several common pathogens. researchgate.netnih.gov In studies evaluating respiratory tract infections, garenoxacin showed notable eradication rates against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov

Reported bacterial eradication rates include:

Staphylococcus aureus: 90.9% researchgate.netnih.gov

Streptococcus pneumoniae: 99.2% researchgate.netnih.gov

Haemophilus influenzae: 98.2% researchgate.netnih.gov

Moraxella catarrhalis: 96.6% researchgate.netnih.gov

Penicillin-resistant S. pneumoniae: 100% researchgate.netnih.gov

Beta-lactamase-negative ampicillin-resistant H. influenzae: 100% researchgate.netnih.gov

Beta-lactamase-positive H. influenzae: 100% researchgate.netnih.gov

Beta-lactamase-positive M. catarrhalis: 96.2% researchgate.netnih.gov

These findings suggest potent bactericidal activity of garenoxacin against key respiratory and ear pathogens, including some resistant strains. researchgate.netnih.govresearchgate.net

Comparative Clinical Efficacy Studies

Comparative studies have been conducted to assess the clinical efficacy of garenoxacin against other commonly used antibiotic classes. jcdr.net

Comparison with Other Fluoroquinolones (e.g., Levofloxacin, Moxifloxacin)

Comparative studies have evaluated garenoxacin against other fluoroquinolones, particularly levofloxacin and moxifloxacin. researchgate.netjcdr.netnih.gov

A double-blind study compared garenoxacin 400 mg once daily with levofloxacin 100 mg three times daily for 10 days in patients with bacterial pneumonia. researchgate.net While there was a non-significant difference in clinical efficacy rates (garenoxacin 94.9% vs. levofloxacin 92.8%), there was a statistical difference in bacterial eradication rates, with garenoxacin showing 100% eradication compared to 87.8% for levofloxacin in the same patients. jcdr.net

Another study compared the effectiveness of this compound hydrate (B1144303) with moxifloxacin hydrochloride in the management of low-risk febrile neutropenia in breast cancer patients undergoing chemotherapy. nih.gov In this study, after propensity score matching, treatment success was identified in 80.0% of cases in the garenoxacin group compared to 64.3% in the moxifloxacin group (P = 0.0494). nih.gov These results suggest that garenoxacin may be a more effective option for the pre-prescription management of low-risk febrile neutropenia in this patient population. nih.gov

Here are some data tables summarizing key findings:

Table 1: Bacterial Eradication Rates of Garenoxacin

| Pathogen | Eradication Rate (%) | Source |

| Staphylococcus aureus | 90.9 | researchgate.netnih.gov |

| Streptococcus pneumoniae | 99.2 | researchgate.netnih.gov |

| Haemophilus influenzae | 98.2 | researchgate.netnih.gov |

| Moraxella catarrhalis | 96.6 | researchgate.netnih.gov |

| Penicillin-resistant S. pneumoniae | 100 | researchgate.netnih.gov |

| Beta-lactamase-negative ampicillin-resistant H. influenzae | 100 | researchgate.netnih.gov |

| Beta-lactamase-positive H. influenzae | 100 | researchgate.netnih.gov |

| Beta-lactamase-positive M. catarrhalis | 96.2 | researchgate.netnih.gov |

Table 2: Clinical Efficacy in Specific Infections

| Infection Type | Efficacy Rate (%) | Source |

| Bacterial pneumonia, mycoplasma pneumonia, chlamydial pneumonia, acute bronchitis | 92-96 | researchgate.netnih.gov |

| Acute infectious exacerbations of chronic respiratory disease | 85 | researchgate.netnih.gov |

| Otorhinolaryngological infections | 81-95 | researchgate.netnih.gov |

| Sinusitis (Otorhinolaryngological) | 91.3 | researchgate.net |

| Otitis media (Otorhinolaryngological) | 81.8 | researchgate.net |

| Pharyngolaryngitis (Otorhinolaryngological) | 89.5 | researchgate.net |

| Tonsillitis (Otorhinolaryngological) | 95.0 | researchgate.net |

| Acute exacerbation of chronic otitis media | 93 | researchgate.net |

| Acute otitis media | 100 | researchgate.net |

Table 3: Comparative Efficacy in Low-Risk Febrile Neutropenia

| Antibiotic Group | Treatment Success Rate (%) | P-value | Source |

| Garenoxacin | 80.0 | 0.0494 | nih.gov |

| Moxifloxacin | 64.3 | nih.gov |

Note: This comparison was for the pre-prescription management of low-risk febrile neutropenia in breast cancer patients. nih.gov

Clinical Safety and Tolerability Research

Incidence and Nature of Adverse Events in Clinical Trials

A separate post-marketing surveillance study in the Indian population involving 461 patients reported that 11.5% (53 patients) experienced Treatment Emergent Adverse Events (TEAEs). researchgate.net The most common TEAEs noted in 39 (74.1%) patients included abdominal discomfort (0.6%), dizziness (2.1%), headache (2.1%), and decreased appetite (1.1%). researchgate.net No serious adverse events requiring drug discontinuation, hospitalization, or alternative treatment were reported in this study. researchgate.net

Common side effects reported in clinical use include gastrointestinal disturbances such as nausea, diarrhea, and vomiting. patsnap.com Other reported adverse effects include headache, dizziness, and skin reactions like rash or itching. patsnap.com Serious side effects are considered rarer but warrant immediate medical attention. patsnap.com These may include tendonitis or tendon rupture, particularly in older adults, peripheral neuropathy, and central nervous system effects such as seizures or tremors. patsnap.com

Data on the incidence of specific adverse events from clinical trials and post-marketing surveillance are summarized in the table below:

| Adverse Event Category | Incidence (%) (Japanese PMS, N=6412) researchgate.netresearchgate.net | Incidence (%) (Indian PMS, N=461) researchgate.net |

| Any Adverse Drug Reaction | 3.45 | - |

| Treatment Emergent Adverse Event | - | 11.5 |

| Gastrointestinal Disorders | 0.87 | - |

| Abdominal Discomfort | - | 0.6 |

| Diarrhea | - | 0.6 (Indian PMS) researchgate.net, 0.5 (Hori & Maki) researchgate.net, 0.1 (Current Study) researchgate.net |

| Abnormal Laboratory Values | 0.72 | - |

| Skin or Subcutaneous Disorders | 0.62 | - |

| Headache | - | 2.1 researchgate.net, 3.04 (Nervous System related) jcdr.net |

| Dizziness | - | 2.1 researchgate.net, 2.6 (Nervous System related) jcdr.net |

| Decreased Appetite | - | 1.1 researchgate.net, 1.08 (Metabolism related) jcdr.net |

| Nervous System Related | - | 5.64 jcdr.net |

| Metabolism and Nutritional | - | 1.3 jcdr.net |

Evaluation of Class-Specific Fluoroquinolone Adverse Effects

Fluoroquinolone antibiotics are associated with certain class-specific adverse effects. Clinical research on garenoxacin (B1674628) mesylate has included evaluations to determine its profile regarding these known risks.

QTc Prolongation Risk Assessment